2-(Carboxymethyl)benzo[d]oxazole-4-acrylic acid
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Overview
Description
2-(Carboxymethyl)benzo[d]oxazole-4-acrylic acid is a compound that belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxymethyl)benzo[d]oxazole-4-acrylic acid typically involves the formation of the oxazole ring followed by the introduction of the carboxymethyl and acrylic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of ortho-phenylenediamine with chloroacetic acid can yield benzo[d]oxazole derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(Carboxymethyl)benzo[d]oxazole-4-acrylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups .
Scientific Research Applications
2-(Carboxymethyl)benzo[d]oxazole-4-acrylic acid has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of biological systems and the development of new pharmaceuticals.
Industry: Used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(Carboxymethyl)benzo[d]oxazole-4-acrylic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors, influencing biological processes. The carboxymethyl and acrylic acid groups can also participate in hydrogen bonding and other interactions that modulate the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole derivatives such as:
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
Uniqueness
2-(Carboxymethyl)benzo[d]oxazole-4-acrylic acid is unique due to the presence of both carboxymethyl and acrylic acid groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H9NO5 |
---|---|
Molecular Weight |
247.20 g/mol |
IUPAC Name |
(E)-3-[2-(carboxymethyl)-1,3-benzoxazol-4-yl]prop-2-enoic acid |
InChI |
InChI=1S/C12H9NO5/c14-10(15)5-4-7-2-1-3-8-12(7)13-9(18-8)6-11(16)17/h1-5H,6H2,(H,14,15)(H,16,17)/b5-4+ |
InChI Key |
BQJKWUZXDFMDLC-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=C2C(=C1)OC(=N2)CC(=O)O)/C=C/C(=O)O |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)CC(=O)O)C=CC(=O)O |
Origin of Product |
United States |
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